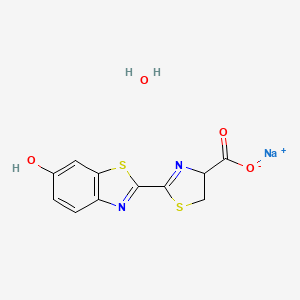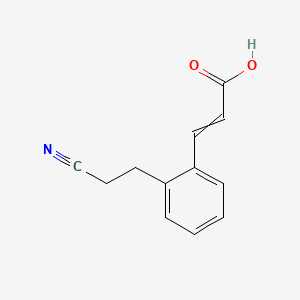
Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Luciferin sodium salt: is a bioluminescent compound widely used in scientific research. It is the substrate for the enzyme firefly luciferase, which catalyzes its oxidation to produce light. This reaction is utilized in various applications, including in vivo imaging, gene expression assays, and ATP detection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Luciferin sodium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of D-Luciferin sodium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: D-Luciferin sodium salt primarily undergoes oxidation reactions. In the presence of firefly luciferase, ATP, and magnesium ions, it is oxidized to produce oxyluciferin, carbon dioxide, and light .
Common Reagents and Conditions:
Oxidation: Firefly luciferase, ATP, Mg²⁺, and oxygen.
Reaction Conditions: Typically conducted at physiological pH and temperature (37°C).
Major Products: The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
Aplicaciones Científicas De Investigación
Chemistry: D-Luciferin sodium salt is used in chemiluminescent assays to detect the presence of ATP, which is an indicator of cellular energy and viability .
Biology: In biological research, it is employed in gene expression assays where the luciferase gene is used as a reporter. The light produced by the oxidation of D-Luciferin sodium salt indicates the activity of the promoter driving the luciferase gene .
Medicine: In medical research, D-Luciferin sodium salt is used for in vivo imaging to monitor disease progression, drug efficacy, and gene expression in live animals .
Industry: Industrially, it is used in high-throughput screening for drug discovery, contamination assays, and quality control in food processing .
Mecanismo De Acción
The mechanism of action of D-Luciferin sodium salt involves its oxidation by firefly luciferase in the presence of ATP and magnesium ions. This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state. The light emission is proportional to the amount of ATP present, making it a useful tool for measuring cellular energy levels .
Comparación Con Compuestos Similares
Coelenterazine: Used in marine bioluminescence.
Cypridina luciferin: Found in marine organisms like Cypridina.
Bacterial luciferin: Used in bacterial bioluminescence assays
Uniqueness: D-Luciferin sodium salt is unique due to its high quantum yield and efficiency in producing light. It is also highly specific to firefly luciferase, making it an ideal substrate for bioluminescent assays .
Propiedades
Fórmula molecular |
C11H9N2NaO4S2 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1 |
Clave InChI |
CUIPNAKGLVABIG-UHFFFAOYSA-M |
SMILES canónico |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)

![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)

![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)




